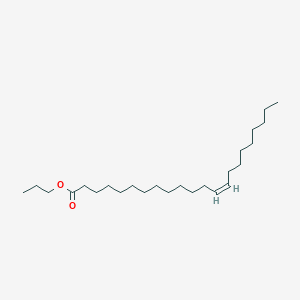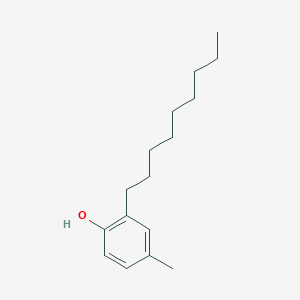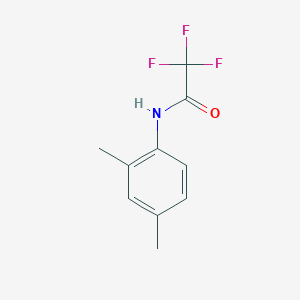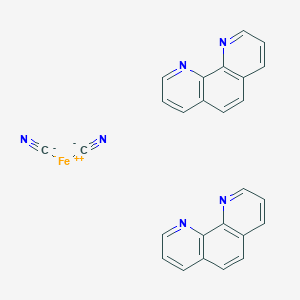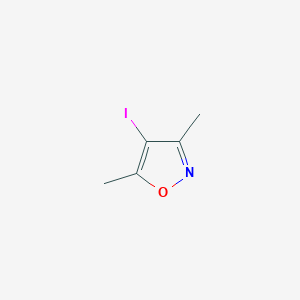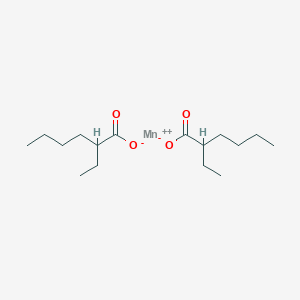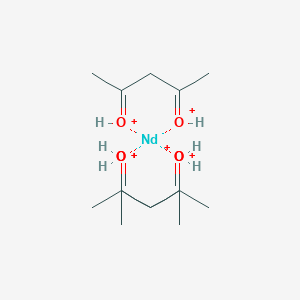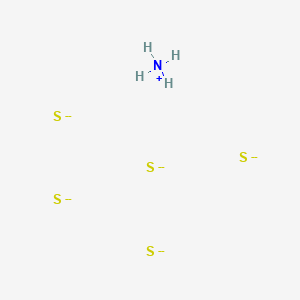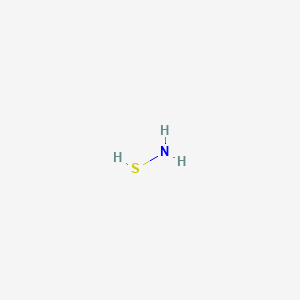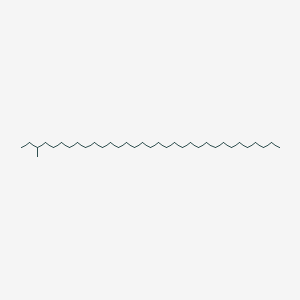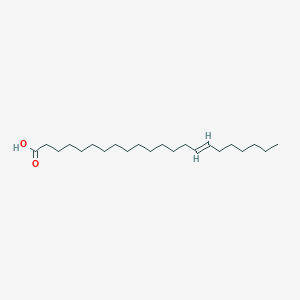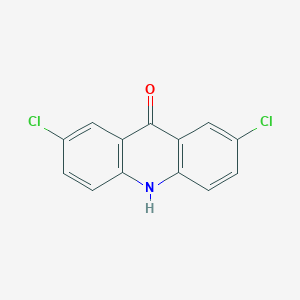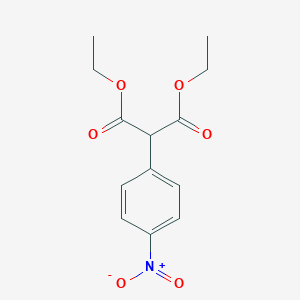![molecular formula C8H16N2O2 B082271 ethyl N-[(Z)-pentylideneamino]carbamate CAS No. 14702-38-6](/img/structure/B82271.png)
ethyl N-[(Z)-pentylideneamino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(Z)-pentylideneamino]carbamate, also known as carbendazim, is a chemical compound that belongs to the benzimidazole family. It is a white crystalline solid that is soluble in water, methanol, and ethanol. Carbendazim is primarily used as a fungicide to control various plant diseases caused by fungi. In addition to its use in agriculture, carbendazim has also been studied for its potential applications in scientific research.
Wirkmechanismus
Carbendazim exerts its antifungal and anticancer effects by inhibiting the function of microtubules. Microtubules are essential for cell division and growth, and ethyl N-[(Z)-pentylideneamino]carbamate disrupts their function by binding to the β-tubulin subunit. This disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
Carbendazim has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. This oxidative stress can lead to DNA damage and cell death. Carbendazim has also been shown to disrupt the function of mitochondria, leading to decreased ATP production and increased apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Carbendazim has several advantages and limitations for use in lab experiments. Its antifungal and anticancer effects make it a useful tool for studying these diseases. However, its potential toxicity and side effects must be taken into consideration when using it in experiments. Additionally, ethyl N-[(Z)-pentylideneamino]carbamate may not be effective against all types of fungi or cancer cells, and its efficacy may vary depending on the specific cell type or disease being studied.
Zukünftige Richtungen
There are several future directions for research on ethyl N-[(Z)-pentylideneamino]carbamate. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer cells and to optimize its dosing and delivery. Another area of interest is its potential use in combination with other antifungal or anticancer agents to improve treatment outcomes. Additionally, further studies are needed to determine the potential environmental impact of ethyl N-[(Z)-pentylideneamino]carbamate and to develop safer and more sustainable alternatives.
Synthesemethoden
The synthesis of ethyl N-[(Z)-pentylideneamino]carbamate involves the reaction of 2-aminobenzimidazole with ethyl chloroformate and a primary amine, such as pentylamine, in the presence of a base, such as triethylamine. The reaction yields ethyl N-[(Z)-pentylideneamino]carbamate as a white crystalline solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
Carbendazim has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of various fungi, including Aspergillus niger, Candida albicans, and Fusarium solani. Carbendazim has also been studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
14702-38-6 |
|---|---|
Produktname |
ethyl N-[(Z)-pentylideneamino]carbamate |
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
ethyl N-[(Z)-pentylideneamino]carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-3-5-6-7-9-10-8(11)12-4-2/h7H,3-6H2,1-2H3,(H,10,11)/b9-7- |
InChI-Schlüssel |
BGIKJBSQAIYZSW-CLFYSBASSA-N |
Isomerische SMILES |
CCCC/C=N\NC(=O)OCC |
SMILES |
CCCCC=NNC(=O)OCC |
Kanonische SMILES |
CCCCC=NNC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



